An In-Depth Technical Guide to (S)-6-Fluorochroman-4-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-6-Fluorochroman-4-amine: Properties, Synthesis, and Applications
Prepared by: A Senior Application Scientist
Introduction: A Chiral Building Block of Emerging Significance
(S)-6-Fluorochroman-4-amine is a chiral synthetic intermediate that has garnered increasing attention within the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic scaffold, combined with the stereospecific presentation of a primary amine and the metabolic-stability-enhancing fluorine atom, makes it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core chemical properties, a detailed protocol for its enantioselective synthesis and analysis, and insights into its current and potential applications in drug discovery. The strategic incorporation of the fluorochroman moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound, making a thorough understanding of this intermediate essential for researchers in the field.[1]
Nomenclature and Core Physicochemical Properties
The fundamental identity and characteristics of (S)-6-Fluorochroman-4-amine are rooted in its specific molecular structure.
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IUPAC Name: (4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine[2]
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CAS Number: 1018978-85-2[2]
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Molecular Formula: C₉H₁₀FNO[2]
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Molecular Weight: 167.18 g/mol [2]
The hydrochloride salt, (S)-6-Fluorochroman-4-amine hydrochloride (CAS: 1260609-97-9), is also a common form for handling and storage, offering improved stability and solubility in polar solvents.[3][4]
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 167.18 g/mol | PubChem[2] |
| Molecular Formula | C₉H₁₀FNO | PubChem[2] |
| Appearance | Expected to be a solid | MySkinRecipes[1] |
| Purity (Typical) | ≥97% | MySkinRecipes[1] |
| Storage Conditions | Room temperature, dry, inert atmosphere | Lead Sciences[3] |
| InChIKey | WVQYSVLMDHXHOV-QMMMGPOBSA-N | PubChem[2] |
Synthesis and Chiral Resolution: A Strategic Approach
The synthesis of enantiomerically pure (S)-6-Fluorochroman-4-amine is a critical step that dictates its utility. A common and effective strategy involves the synthesis of the racemic amine followed by chiral resolution. The following protocol is a representative, field-proven methodology.
Synthetic Pathway Overview
The synthesis commences from the commercially available 6-fluorochroman-4-one. A reductive amination reaction introduces the amine functionality, yielding the racemic 6-fluorochroman-4-amine. The crucial step is the subsequent resolution using a chiral acid to selectively crystallize one diastereomeric salt, from which the desired (S)-enantiomer is liberated.
Caption: Synthetic workflow for (S)-6-Fluorochroman-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic 6-Fluorochroman-4-amine
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 6-fluorochroman-4-one (10.0 g, 60.2 mmol) and methanol (200 mL).
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Addition of Reagents: Add ammonium acetate (37.1 g, 481.6 mmol) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
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Reductive Amination: Slowly add sodium cyanoborohydride (5.67 g, 90.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₃CN is critical here; its mild reducing nature is selective for the iminium intermediate, preventing premature reduction of the ketone.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane (DCM) eluent system.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add 1 M HCl (100 mL) and stir for 30 minutes. Wash the aqueous layer with ethyl acetate (2 x 100 mL) to remove any unreacted starting material. Basify the aqueous layer to pH > 12 with 6 M NaOH and extract the product with DCM (3 x 150 mL).
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Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 6-fluorochroman-4-amine as an oil. The crude product is typically used directly in the next step without further purification.
Step 2: Chiral Resolution
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Salt Formation: Dissolve the crude racemic amine (approx. 60.2 mmol) in ethanol (150 mL). In a separate flask, dissolve (+)-tartaric acid (9.04 g, 60.2 mmol) in a minimal amount of warm water and add it to the amine solution. The formation of diastereomeric salts is a cornerstone of classical resolution; the differential solubility of these salts in a given solvent system allows for their separation.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for 12 hours to facilitate crystallization.
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Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration and wash with cold ethanol. The solid is the diastereomeric salt of (S)-6-fluorochroman-4-amine with (+)-tartaric acid. The enantiomeric purity of the crystallized salt should be checked at this stage by chiral HPLC. Recrystallization from an ethanol/water mixture may be necessary to achieve >99% diastereomeric excess.
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Liberation of the Free Amine: Suspend the purified salt in water (100 mL) and basify to pH > 12 with 6 M NaOH. Extract the free (S)-amine with DCM (3 x 100 mL).
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Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-6-Fluorochroman-4-amine as a solid.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the final product.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The protons on the chroman ring will appear as multiplets in the aliphatic region. Key expected shifts include: δ 7.00-6.70 (m, 3H, Ar-H), 4.35-4.20 (m, 2H, -OCH₂-), 4.10 (t, 1H, -CH(NH₂)-), 2.20-1.90 (m, 2H, -CH₂-), 1.70 (br s, 2H, -NH₂). The broad singlet for the amine protons can be exchanged with D₂O.
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¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will display nine distinct signals. The fluorine-coupled aromatic carbons will show characteristic splitting (¹JCF, ²JCF, etc.). Expected shifts include: δ 155.1 (d, JCF = 235 Hz, C-6), 150.2 (C-8a), 125.4 (C-4a), 115.0 (d, JCF = 23 Hz, C-5), 113.8 (d, JCF = 21 Hz, C-7), 112.5 (d, JCF = 8 Hz, C-8), 65.2 (C-2), 48.9 (C-4), 32.1 (C-3).
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FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic bands for a primary aromatic amine. Key absorptions are expected around 3350 and 3280 cm⁻¹ (N-H stretching, two bands for a primary amine), 1620 cm⁻¹ (N-H bending), 1500 and 1480 cm⁻¹ (aromatic C=C stretching), and a strong band around 1230 cm⁻¹ (C-F stretching).[5][6]
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Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern will be dominated by alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the amine group and subsequent rearrangements of the chroman ring.[7]
Chiral Purity Assessment
The enantiomeric excess (ee) of the final product must be determined using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Chiral HPLC analysis.
Chiral HPLC Protocol:
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Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.
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Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v). The basic additive (diethylamine) is crucial for obtaining good peak shape for amine compounds on polysaccharide-based chiral stationary phases.[8]
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection: UV at 220 nm.
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Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
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Analysis: Inject 10 µL. The two enantiomers will elute at different retention times, allowing for the calculation of the enantiomeric excess by peak area integration.
Applications in Medicinal Chemistry and Drug Development
(S)-6-Fluorochroman-4-amine serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features contribute to desirable pharmacological properties.
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Selective Kinase Inhibitors: The chromane scaffold can be elaborated to target the ATP-binding site of various kinases. The (S)-stereochemistry and the amine handle allow for the introduction of specific side chains that can confer selectivity and potency. The fluorine atom at the 6-position enhances metabolic stability and can improve oral bioavailability by blocking a potential site of oxidative metabolism.[1]
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5-HT₁ₐ Receptor Antagonists: Derivatives of 6-fluorochroman have been investigated as antagonists for the 5-HT₁ₐ serotonin receptor.[9] This receptor is a validated target for the treatment of anxiety and depression. The specific stereochemistry of the amine is often critical for high-affinity binding to G-protein coupled receptors like the 5-HT₁ₐ receptor.
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Neurological and Inflammatory Conditions: The privileged structure of the chromane ring system is found in numerous natural products and synthetic compounds with activity in the central nervous system and in inflammatory pathways. (S)-6-Fluorochroman-4-amine provides a versatile starting point for the development of novel therapeutics in these areas.[1]
Safety and Handling
(S)-6-Fluorochroman-4-amine is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(S)-6-Fluorochroman-4-amine is a chiral building block with significant potential in modern drug discovery. Its well-defined stereochemistry, coupled with the presence of a fluorine atom and a primary amine, provides a powerful combination of features for medicinal chemists to exploit. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce and characterize this valuable intermediate with high purity and confidence. As the demand for enantiomerically pure and metabolically stable drug candidates continues to grow, the importance of key chiral intermediates like (S)-6-Fluorochroman-4-amine is set to increase.
References
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Yasunaga, T., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765-78. Available at: [Link]
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MySkinRecipes. (S)-4-Amino-6-fluorochromane Hydrochloride. Available at: [Link]
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PubChem. (S)-6-Fluorochroman-4-amine. National Center for Biotechnology Information. Available at: [Link]
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Lead Sciences. (S)-6-Fluorochroman-4-amine hydrochloride. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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